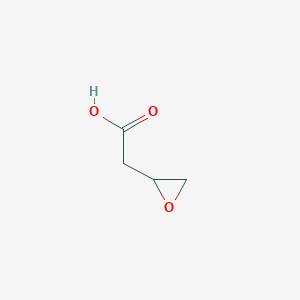

2-(oxiran-2-yl)acetic Acid

Vue d'ensemble

Description

“2-(oxiran-2-yl)acetic Acid”, also known as 2-Oxiranylacetic acid, is a chemical compound with the molecular formula C4H6O3 . It has an average mass of 102.089 Da and a monoisotopic mass of 102.031693 Da .

Molecular Structure Analysis

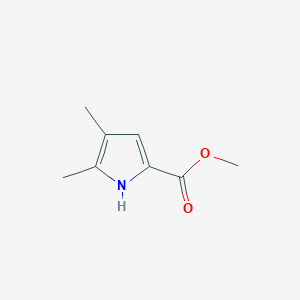

The molecular structure of this compound consists of an oxirane ring attached to an acetic acid group . The compound has three hydrogen bond acceptors, one hydrogen bond donor, and two freely rotating bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a predicted boiling point of 253.8±13.0 °C and a predicted density of 1.334±0.06 g/cm3 . The compound also has a predicted acidity coefficient (pKa) of 4.47±0.10 .

Applications De Recherche Scientifique

Glucokinase Activation and Antiviral Properties

- Glucokinase Activation : Oxirane-2-carboxylic acid, a product derived from the oxidation of oxiranemethanols, exhibits potential as a glucokinase activator. This compound, specifically oxiranecarboxamides, demonstrated moderate glucokinase activation potency, with one variant showing an EC50 value of 584 nM and a high activation fold of 3.14 (Ye et al., 2012).

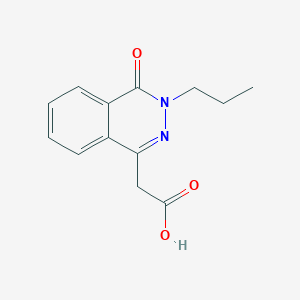

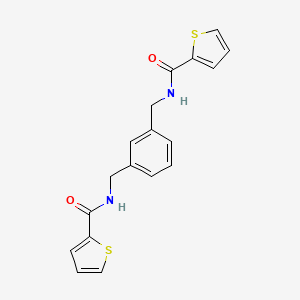

- HIV-1 Integrase Inhibition : 2-(Quinolin-3-yl)-acetic-acid derivatives, related to 2-(oxiran-2-yl)acetic acid, have been identified as allosteric HIV-1 integrase inhibitors. These compounds block multiple steps of HIV-1 integration, demonstrating a cooperative inhibition of HIV-1 replication (Kessl et al., 2012).

Synthesis and Chemical Properties

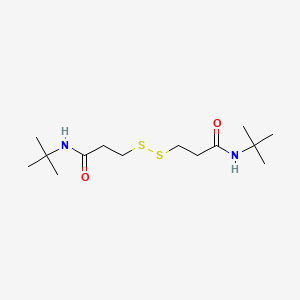

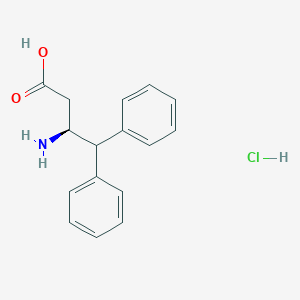

- Synthesis of Derivatives : A study outlined the synthesis of α-hydroxy acids and their derivatives from 2-substituted oxirane-1,1-dicarbonitriles. This process led to the production of various compounds, including 2-(phenylthio)acetic acids and ethyl 2-(phenylthio)acetates (Florac et al., 1991).

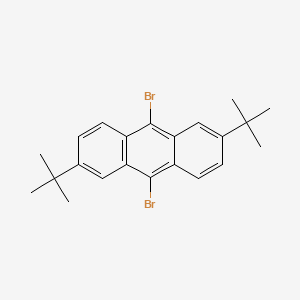

- Analytical Chemistry : Research on the direct titration of epoxy compounds and aziridines involved the use of oxirane rings in organic compounds. This study provided insights into the chemical analysis of these compounds, emphasizing the importance of oxirane in analytical methodologies (Jay, 1964).

Mécanisme D'action

Target of Action

It is known that oxiranes, also known as epoxides, are highly reactive due to the strain in the three-membered ring . They can react with a variety of nucleophiles, including amines and carboxylic acids , which are abundant in biological systems.

Mode of Action

The mode of action of 2-(oxiran-2-yl)acetic Acid involves a ring-opening reaction of the oxirane ring by a carboxylic acid, initiated by a tertiary amine . This reaction leads to the formation of β-hydroxypropyl ester . The reaction proceeds through several stages, including the quaternization of the tertiary amine by the activated oxirane and the participation of the carboxylate anion in the ring-opening of both nonactivated and activated oxirane .

Pharmacokinetics

The physicochemical properties of the compound, such as its boiling point and density, have been predicted . These properties can influence the compound’s bioavailability and pharmacokinetics.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the temperature can affect the rate of the ring-opening reaction . Moreover, the presence of different nucleophiles in the environment can influence the compound’s reactivity and the products of its reactions.

Propriétés

IUPAC Name |

2-(oxiran-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3/c5-4(6)1-3-2-7-3/h3H,1-2H2,(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVNYKZKUBKIIAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetonitrile](/img/structure/B3126258.png)

![1,2,3,5,6,10b-Hexahydropyrrolo[2,1-a]isoquinoline](/img/structure/B3126281.png)